

Commercial Availability and Application of D-Ribose-13C-4: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Ribose-13C-4*

Cat. No.: *B12401262*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **D-Ribose-13C-4**, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details commercially available sources, provides representative experimental protocols for its synthesis and use in metabolic labeling studies, and visualizes key experimental workflows.

Commercial Availability of 13C-Labeled D-Ribose

D-Ribose labeled with carbon-13 (^{13}C) is a vital tracer for metabolic flux analysis, allowing researchers to track the fate of ribose through various biochemical pathways. Several suppliers offer D-Ribose with different ^{13}C labeling patterns. While "**D-Ribose-13C-4**" specifically indicates labeling at four carbon positions, suppliers often provide uniformly labeled ($\text{U-}^{13}\text{C}_5$) or other multi-labeled variants that serve a similar purpose in metabolic tracing. The following table summarizes the specifications of commercially available ^{13}C -labeled D-Ribose from prominent suppliers.

Supplier	Product Name	Catalog Number (Example)	Isotopic Purity	Chemical Purity	Molecular Weight
Sigma-Aldrich	D-Ribose-2,3,4,5- ¹³ C ₄	798258	99 atom % ¹³ C	99% (CP)	154.10
Cambridge Isotope Laboratories, Inc.	D-Ribose (U- ¹³ C ₅ , 98%)	CLM-3652	98%	Not Specified	155.09[1]
MedchemExpress	D-Ribose- ¹³ C ₄	HY-W018772S5	Not Specified	Not Specified	Not Specified
Eurisotop	D-RIBOSE (2,3,4,5- ¹³ C ₄ , 99%)	CLM-4830-PK	99%	Not Specified	154.1

Note: Availability and pricing are subject to change and may require a quote from the supplier.

Experimental Protocols

Representative Chemoenzymatic Synthesis of ¹³C-Labeled D-Ribose

The synthesis of specifically labeled sugars like D-Ribose-¹³C₄ often involves a combination of chemical and enzymatic steps. While a precise, publicly detailed protocol for D-Ribose-¹³C₄ is proprietary to manufacturers, a generalizable chemoenzymatic approach can be outlined based on established methodologies for synthesizing isotopomers of D-ribose. This representative protocol illustrates the key steps.

Objective: To synthesize D-Ribose labeled with ¹³C at specific positions from a simpler labeled precursor.

Materials:

- ¹³C-labeled precursor (e.g., [¹³C]-formaldehyde or [¹³C]-cyanide)

- Appropriate unlabeled sugar precursor (e.g., D-arabinose)
- Enzymes (e.g., transketolase, aldolase)
- Reaction buffers and cofactors (e.g., thiamine pyrophosphate (TPP), ATP, NADH)
- Purification reagents and chromatography columns (e.g., ion-exchange, size-exclusion)
- Analytical instruments for verification (e.g., NMR, Mass Spectrometer)

Methodology:

- Preparation of Labeled Precursor: A small, ^{13}C -labeled molecule is either procured commercially or synthesized. For instance, a two-carbon fragment can be prepared that is ^{13}C -labeled.
- Enzymatic Carbon-Carbon Bond Formation:
 - An enzyme such as transketolase, which transfers a two-carbon ketol group, can be used to react the ^{13}C -labeled two-carbon unit with a suitable acceptor molecule, such as a three-carbon aldose phosphate.
 - Alternatively, an aldolase can be used to catalyze the condensation of a ^{13}C -labeled dihydroxyacetone phosphate with a glyceraldehyde-3-phosphate molecule.
- Chain Elongation and Isomerization: A series of enzymatic reactions, potentially involving isomerases and epimerases, are employed to build the five-carbon backbone of ribose and to achieve the correct stereochemistry.
- Dephosphorylation: If phosphorylated intermediates are used, a phosphatase enzyme is introduced to remove the phosphate groups, yielding the final D-Ribose product.
- Purification: The reaction mixture is purified using a combination of chromatographic techniques. Ion-exchange chromatography can be used to remove charged molecules like nucleotides and cofactors, followed by size-exclusion or preparative HPLC to isolate the ^{13}C -labeled D-Ribose.

- **Verification:** The final product is rigorously analyzed to confirm its identity, purity, and the position of the ^{13}C labels. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the exact location of the ^{13}C atoms, while Mass Spectrometry (MS) confirms the molecular weight and isotopic enrichment.

Metabolic Labeling of Mammalian Cells with D-Ribose- $^{13}\text{C}_4$

This protocol describes a typical workflow for tracing the metabolism of D-Ribose- $^{13}\text{C}_4$ in cultured mammalian cells, followed by analysis of isotopic enrichment in RNA-derived ribose.

Objective: To determine the incorporation of ^{13}C from D-Ribose- $^{13}\text{C}_4$ into the ribose component of cellular RNA.

Materials:

- Mammalian cell line of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- D-Ribose- $^{13}\text{C}_4$
- Phosphate-buffered saline (PBS), ice-cold
- Cell scrapers
- Reagents for RNA extraction (e.g., TRIzol or commercial kit)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Derivatization agent (e.g., hydroxylamine hydrochloride, propionic anhydride)
- Gas chromatograph-mass spectrometer (GC-MS)

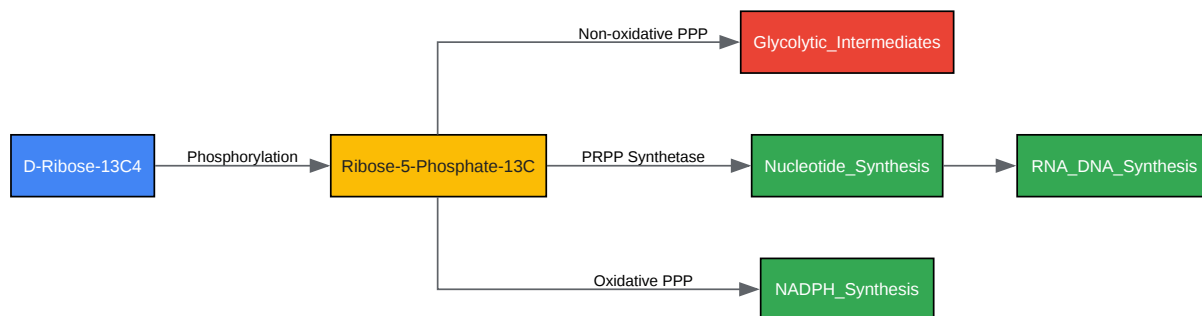
Methodology:

- Cell Culture and Labeling:
 - Culture mammalian cells to the desired confluency in standard culture medium.
 - Prepare the labeling medium by supplementing the base medium with D-Ribose- $^{13}\text{C}_4$ at a final concentration typically ranging from 1 to 10 mM. The standard glucose concentration may be reduced to encourage ribose uptake and metabolism.
 - Remove the standard medium, wash the cells once with PBS, and replace it with the labeling medium.
 - Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled ribose.
- Cell Harvesting and Quenching:
 - Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
 - Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest metabolic activity.
 - Scrape the cells and collect the cell suspension in a microcentrifuge tube.
 - Centrifuge at a low speed to pellet the cells and extract the metabolites in the supernatant for separate analysis if desired. For this protocol, we proceed with the cell pellet for RNA extraction.
- RNA Extraction and Hydrolysis:
 - Extract total RNA from the cell pellet using a standard method like TRIzol reagent or a commercial RNA purification kit.
 - Quantify the extracted RNA.
 - To hydrolyze the RNA and release the ribose moieties, add 6N HCl to the purified RNA and incubate at 100°C for 2 hours.

- Neutralize the hydrolysate with NaOH.
- Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.
- Derivatization for GC-MS Analysis:
 - The dried ribose must be derivatized to make it volatile for GC-MS analysis. A common method is aldonitrile pentapropionate derivatization.
 - Add a solution of hydroxylamine hydrochloride in pyridine to the dried sample and heat to form the oxime.
 - Add propionic anhydride and heat again to complete the derivatization.
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.
 - The gas chromatograph separates the derivatized ribose from other components.
 - The mass spectrometer detects the derivatized ribose and its isotopologues (molecules with different numbers of ^{13}C atoms).
 - Analyze the mass spectra to determine the mass isotopomer distribution (MID) of the ribose fragments. The MID reveals the extent of ^{13}C incorporation from the D-Ribose- $^{13}\text{C}_4$ tracer.

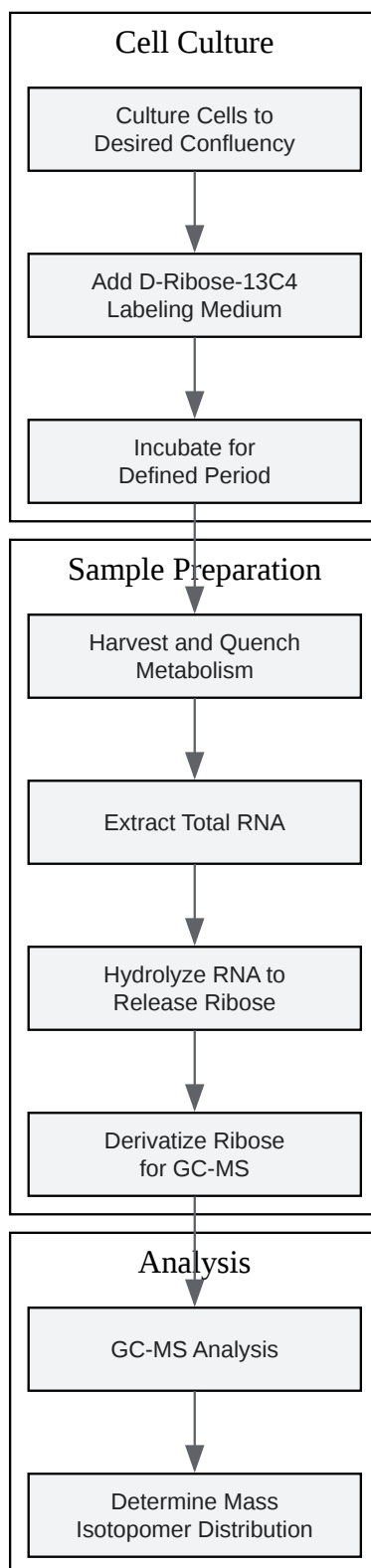
Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of D-Ribose- $^{13}\text{C}_4$.



[Click to download full resolution via product page](#)

Caption: Metabolic fate of D-Ribose-¹³C₄ via the Pentose Phosphate Pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for a ^{13}C -Ribose metabolic labeling experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Application of D-Ribose-13C-4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401262#commercial-availability-of-d-ribose-13c-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com